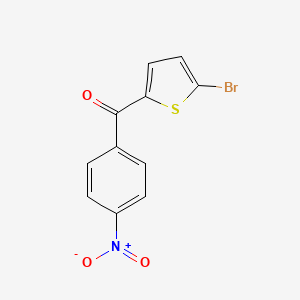

2-溴-5-(4-硝基苯甲酰)噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

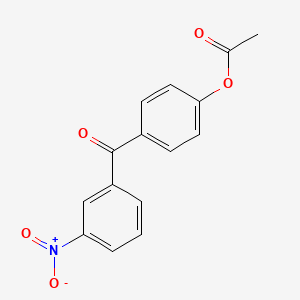

“2-Bromo-5-(4-nitrobenzoyl)thiophene” is a chemical compound with the CAS Number: 909421-68-7 . It has a molecular weight of 313.15 . The compound is also known as "(5-bromothiophen-2-yl)-(4-nitrophenyl)methanone" .

Molecular Structure Analysis

The InChI code for “2-Bromo-5-(4-nitrobenzoyl)thiophene” is1S/C11H7BrNO3S/c12-10-6-5-9 (17-10)11 (14)7-1-3-8 (4-2-7)13 (15)16/h1-6,17H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Bromothiophenes, in general, can undergo metalation-alkylation reactions with various electrophiles to form various alkylated products . They can also undergo coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.15 . It is recommended to be stored at a temperature of 28 C .科学研究应用

Organic Semiconductor Development

2-Bromo-5-(4-nitrobenzoyl)thiophene: is utilized in the development of organic semiconductors due to its stable thiophene core. The bromine and nitrobenzoyl groups enhance the compound’s ability to participate in cross-coupling reactions, which is crucial for creating conjugated systems that exhibit semiconducting properties .

Corrosion Inhibition

This compound serves as a precursor in synthesizing thiophene derivatives that act as corrosion inhibitors. Its molecular structure allows for the formation of protective layers on metals, thus preventing oxidative damage in industrial applications .

OLED Fabrication

The thiophene derivative is significant in fabricating organic light-emitting diodes (OLEDs). Its electronic properties enable the creation of electroluminescent materials that are essential for high-efficiency OLED screens .

Pharmacological Research

In pharmacology, 2-Bromo-5-(4-nitrobenzoyl)thiophene is a key intermediate in synthesizing compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. Its ability to undergo further functionalization makes it a valuable scaffold in drug discovery .

Organic Field-Effect Transistors (OFETs)

The compound’s molecular structure is conducive to the production of OFETs. Its electrical properties are harnessed to create thin-film transistors used in various electronic devices .

Advanced Material Science

Researchers use 2-Bromo-5-(4-nitrobenzoyl)thiophene to develop advanced materials with unique properties, such as high thermal stability and conductivity. These materials have applications in energy storage and photovoltaic cells .

Synthesis of Voltage-Gated Sodium Channel Blockers

The compound is instrumental in synthesizing voltage-gated sodium channel blockers. These blockers have medical applications, particularly in local anesthetics and treatments for cardiac arrhythmias .

Anti-Atherosclerotic Agent Synthesis

Finally, 2-Bromo-5-(4-nitrobenzoyl)thiophene is used in the synthesis of anti-atherosclerotic agents. Its structural flexibility allows for the creation of molecules that can help in the treatment and prevention of atherosclerosis .

安全和危害

属性

IUPAC Name |

(5-bromothiophen-2-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVCLCGDOGUBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641819 |

Source

|

| Record name | (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(4-nitrobenzoyl)thiophene | |

CAS RN |

909421-68-7 |

Source

|

| Record name | (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。